molecular formula C14H16N2O B1384821 (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide CAS No. 1824989-30-1

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide

Cat. No.: B1384821
CAS No.: 1824989-30-1
M. Wt: 228.29 g/mol
InChI Key: KIGIRWIEVRJNKG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Opioid Receptor Functional Antagonism

  • Study Focus: Synthesis and opioid receptor antagonism of methyl-substituted analogues.
  • Key Findings: The study synthesized analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and evaluated their opioid receptor antagonism. The results highlighted areas tolerant to substitution on the structure (Cueva et al., 2009).

HIV-1 Activity Inhibition

  • Study Focus: Piperidine-4-carboxamide CCR5 antagonists for HIV-1 inhibition.
  • Key Findings: Research on piperidine-4-carboxamide CCR5 antagonists found that introducing a carbamoyl group into the phenyl ring significantly improved metabolic stability and HIV-1 inhibition (Imamura et al., 2006).

Interaction with CB1 Cannabinoid Receptor

  • Study Focus: Molecular interaction of an antagonist with the CB1 cannabinoid receptor.
  • Key Findings: The study focused on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist. The results suggested distinct conformations and interactions important for the antagonist activity (Shim et al., 2002).

Renin Inhibition

  • Study Focus: Design and discovery of piperidine-3-carboxamides as renin inhibitors.
  • Key Findings: Utilizing X-ray crystal structure analysis, researchers identified certain piperidine-3-carboxamides as effective renin inhibitors, with potential pharmacokinetic and pharmacodynamic benefits (Mori et al., 2012).

Anti-Angiogenic and DNA Cleavage Activities

  • Study Focus: Synthesis and evaluation of piperidine-4-carboxamide derivatives for anti-angiogenic and DNA cleavage properties.
  • Key Findings: The synthesized piperidine analogues showed significant inhibition of blood vessel formation and varied DNA binding/cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Properties

IUPAC Name

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h1,3,5,7,9,12,15H,4,6,8,10H2,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIRWIEVRJNKG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC(=CC=C1)NC(=O)[C@@H]2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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